Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate
Description
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate (CAS 1160573-06-7) is a brominated benzothiazole derivative with a tert-butyl carbamate group at the 2-position of the thiazole ring. It is synthesized via a high-yield (94%) reaction starting from 5-bromobenzo[d]thiazol-2-amine (CAS 20358-03-6) using a procedure analogous to Example 214, Step 1 . Key properties include:
Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
HFZLKRISXMESHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection of 5-Bromobenzo[d]thiazol-2-amine
The most widely reported method involves Boc (tert-butoxycarbonyl) protection of 5-bromobenzo[d]thiazol-2-amine (CAS 20358-03-6) using di-tert-butyl dicarbonate [(Boc)₂O]. This one-step reaction achieves yields up to 94% under optimized conditions.
Reaction Conditions and Optimization
- Starting material : 5-Bromobenzo[d]thiazol-2-amine (1 equiv).
- Reagents : Di-tert-butyl dicarbonate (1.1–1.2 equiv), base (e.g., pyridine or DMAP).
- Solvent : Tetrahydrofuran (THF), acetonitrile, or dichloromethane.
- Temperature : Room temperature to 50°C.
- Time : 16–48 hours.
Key Steps:
- Activation : The amine group undergoes nucleophilic attack on (Boc)₂O, facilitated by bases like pyridine or 4-dimethylaminopyridine (DMAP).
- Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from acetonitrile.
Characterization Data:
- LCMS : [M+H]⁺ = 329/331 (characteristic isotopic pattern for bromine).
- ¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.24–7.32 (s, 1H, thiazole-H), 10.94 (br s, 1H, NH).
| Parameter | Details |
|---|---|
| Yield | 94% |
| Purity | >95% (HPLC) |
| Scalability | Demonstrated at 25.1 g scale |
Alternative Routes Using Hydrobromide Salts
A modified approach employs 2-amino-5-bromothiazole monohydrobromide as the starting material, though this method is more common for non-benzothiazole analogs (e.g., tert-butyl 5-bromothiazol-2-ylcarbamate, CAS 405939-39-1).
Comparative Analysis of Methodologies
Table 1: Synthesis Routes and Outcomes
Critical Factors Affecting Yield:
Industrial-Scale Considerations
For kilogram-scale production, the Boc protection method is preferred due to:
Emerging Methodologies and Limitations
While the Boc protection route dominates, emerging strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours but risks decomposition of heat-labile intermediates.
- Flow Chemistry : Enables continuous production but requires specialized equipment.
Persistent Challenges :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Amines (e.g., NH₃, DMSO, 80°C) | 5-Aminobenzo[d]thiazol-2-ylcarbamate | 72–85% | |
| Thiols (e.g., NaSH, DMF, 60°C) | 5-Mercaptobenzo[d]thiazol-2-ylcarbamate | 68% |
The choice of solvent (polar aprotic solvents like DMSO or DMF) and temperature (60–100°C) significantly impacts reaction efficiency.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:
Suzuki-Miyaura Coupling
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Arylbenzo[d]thiazol-2-ylcarbamate | 89% |
Stille Coupling
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃, AsPh₃, THF, reflux | 5-Alkenylbenzo[d]thiazol-2-ylcarbamate | 78% |
These reactions require anhydrous conditions and inert atmospheres for optimal catalyst activity .
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group is cleaved under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4M in dioxane), 25°C | 5-Bromobenzo[d]thiazol-2-amine | 94% | |
| TFA/DCM (1:1), 0°C to 25°C | 5-Bromobenzo[d]thiazol-2-amine | 91% |
Hydrolysis regenerates the free amine, which can be further functionalized .
Functionalization via Bromine Exchange
The bromine atom can be replaced via metal-halogen exchange:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| n-BuLi, THF, −78°C + Electrophile (e.g., CO₂) | 5-Carboxybenzo[d]thiazol-2-ylcarbamate | 63% |
This method is highly sensitive to temperature and requires strict exclusion of moisture.
Oxidation and Reduction
The benzothiazole core undergoes redox reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | 5-Bromobenzo[d]thiazole-2-sulfonic acid | 58% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Bromo-2,3-dihydrobenzo[d]thiazol-2-ylcarbamate | 49% |
Stability and Side Reactions
Scientific Research Applications
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromine Positional Isomers
Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate (QC-8121)
- CAS : 1244041-71-1
- Purity : 95% .
- Structural difference : Bromine at the 6-position of the benzo[d]thiazole ring instead of the 5-position.
Tert-butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1)
Substituent Variations on the Thiazole Ring
Tert-butyl 5-[(3-(tert-butoxycarbonyl)-2-propanoylguanidino)propyl]thiazol-2-ylcarbamate (3.32a)
- Yield : 82% .
- Structural features: A propanoyl-guanidino side chain replaces the bromine.
- Impact : Enhanced hydrogen-bonding capacity due to the guanidine group, improving solubility and target engagement .
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate (CAS 1431854-95-3)
Non-Benzo-Fused Analogs
Tert-butyl (4-bromothiazol-2-yl)methylcarbamate (QK-7499)
Biological Activity
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound (CAS No. 1160573-06-7) is characterized by the formula C12H13BrN2O2S. The synthesis involves the reaction of 5-bromobenzo[d]thiazol-2-amine with tert-butyl isocyanate, yielding the carbamate derivative with a reported yield of approximately 94% .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the benzothiazole scaffold exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound shows promising anti-virulence activity, reducing motility and toxin production in Pseudomonas aeruginosa, which is crucial for its pathogenicity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| P. aeruginosa | 20 | 6 |
| S. aureus | 18 | 8 |
| B. subtilis | 12 | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it possesses moderate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HCT116 (Colorectal) | 12 |
| HepG2 (Liver) | 20 |
In one study, the compound was shown to induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations of 10 µM .
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been suggested that the compound may interact with specific proteins involved in cell signaling pathways related to virulence and cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole structure can significantly influence its potency and selectivity against target proteins .
Case Studies
- Antiviral Activity : In a recent study focusing on the inhibition of SARS-CoV-2 infection, peptidomimetic compounds structurally related to benzothiazoles showed efficacy in blocking viral entry into host cells, suggesting potential applications for compounds like this compound in antiviral therapies .
- In Vivo Efficacy : Animal models have demonstrated that this compound exhibits oral efficacy in treating infections caused by Cryptosporidium, with promising results in reducing parasite load in infected mice .
Q & A
Q. What are the common synthetic routes for tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer: A typical synthesis involves introducing the bromo substituent to the benzo[d]thiazole core followed by Boc (tert-butoxycarbonyl) protection. For example, bromination of a precursor using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) under nitrogen can yield intermediates. Subsequent Boc protection employs Boc anhydride (Boc₂O) in the presence of a base (e.g., Na₂CO₃) in DMF. Reaction conditions such as temperature (e.g., 80°C for coupling steps), solvent choice (DMF for polar reactions), and stoichiometric ratios (1.1 equivalents of reagents) critically affect yields. Column chromatography with dichloromethane/methanol gradients is commonly used for purification, yielding ~56% for intermediate steps .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer:
- ¹H NMR : Look for the tert-butyl group signal at δ 1.38 ppm (singlet, 9H) and aromatic protons in the benzo[d]thiazole ring (δ 6.64–7.94 ppm). The carbamate NH proton typically appears as a broad singlet near δ 6.9–7.0 ppm .
- IR Spectroscopy : Key peaks include the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and N-H stretches at ~3300–3360 cm⁻¹ .
- Mass Spectrometry (LCMS/HRMS) : The molecular ion peak ([M+H]⁺) should align with the exact mass (e.g., ~291.9978 for brominated derivatives) .
Q. How is the tert-butyl carbamate (Boc) group strategically utilized in synthetic workflows?
- Methodological Answer: The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization of other reactive sites. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃. This stepwise protection-deprotection strategy is critical in multi-step syntheses, such as constructing heterocyclic scaffolds .
Advanced Research Questions
Q. How can researchers address competing side reactions during bromination of the benzo[d]thiazole ring?
- Methodological Answer: Competing over-bromination or ring-opening can be mitigated by:
- Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS to limit excess bromine.
- Low-temperature reactions : Conduct bromination at 0–5°C in polar aprotic solvents (DMF or DCM).
- Inert atmosphere : Maintain nitrogen to prevent oxidation. Post-reaction, rapid quenching with ice water and extraction with ethyl acetate minimizes degradation .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound?
- Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos enhance coupling efficiency.
- Solvent/base systems : Use toluene/Et₃N or DMF/K₃PO₄ for Suzuki-Miyaura couplings.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally). Monitor progress via TLC and purify using silica gel chromatography .
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
- Methodological Answer: Single-crystal X-ray diffraction provides definitive bond lengths/angles and confirms regioselectivity of bromination. For example, the benzo[d]thiazole ring in related compounds shows a planar geometry with C-Br bond lengths of ~1.89 Å. Data collection at 133 K improves resolution, and refinement using SHELXL software ensures accuracy .
Q. What experimental factors contribute to yield discrepancies in multi-step syntheses?
- Methodological Answer:
- Intermediate stability : Boc-protected amines may hydrolyze under acidic workup; use mild bases (NaHCO₃) for neutralization.
- Purification losses : Silica gel chromatography can lead to ~10–15% loss per step. Switching to preparative HPLC for polar intermediates improves recovery.
- Side reactions : Competing SN2 pathways in bromination can be suppressed by steric hindrance (e.g., bulky tert-butyl groups) .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer:
- In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
- Enzyme inhibition studies : Screen against targets like histone deacetylases (HDACs) using fluorogenic substrates.
- Structure-activity relationships (SAR) : Modify the bromo or carbamate groups and compare activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
